3-Amino-5-methylhexanoic acid

Vue d'ensemble

Description

3-Amino-5-methylhexanoic acid, also known as β-homoleucine, is a β-amino acid. Unlike the more common α-amino acids that make up most polypeptides in cells, β-amino acids like this compound are found less frequently in nature. This compound can exist as two enantiomers: D-β-homoleucine and L-β-homoleucine, with the L-isomer being more common .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-5-methylhexanoic acid can be achieved through several methods:

Resolution of Racemic Mixtures: One common method involves the resolution of racemic mixtures of this compound using diastereomeric salt formation.

Synthesis via Intermediates: Another approach involves the synthesis via intermediates such as 3-isobutyl glutaric anhydride.

Reductive Amination: This method involves the reductive amination of mucohalic acid and its derivatives.

Industrial Production Methods: Industrial production often focuses on optimizing yield and minimizing environmental impact. For example, the use of recoverable reagents and avoiding expensive or pollutant solvents are key considerations .

Analyse Des Réactions Chimiques

3-Amino-5-methylhexanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution Reactions: These often involve reagents like halogens or sulfonyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

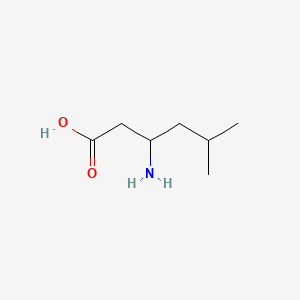

3-Amino-5-methylhexanoic acid is characterized by its molecular formula and features both an amino group (-NH2) and a carboxylic acid group (-COOH) attached to a hexane backbone with a methyl group at the fifth position. Its chiral nature allows for the existence of two enantiomers: (R) and (S), with the (R) form being biologically active.

Chemistry

- Building Block for Synthesis : This compound serves as a crucial building block in the synthesis of more complex molecules, including peptides and pharmaceutical intermediates.

- Chemical Reactions : It participates in various chemical reactions such as oxidation, reduction, and substitution, leading to products like oximes, nitriles, alcohols, and amides.

Biology

- Precursor for Peptide Synthesis : this compound is utilized in the synthesis of peptides and proteins, contributing to research in biochemistry and molecular biology.

- Neurotransmitter Modulation : The compound has been shown to enhance GABAergic transmission by increasing GABA levels in neuronal cultures, which is significant for understanding inhibitory neurotransmission .

Medicine

- Therapeutic Potential : Investigated for its potential therapeutic effects in treating neurological disorders such as epilepsy and neuropathic pain. Its role as a precursor for pregabalin—a drug used in these conditions—highlights its importance in pharmaceutical development .

- Neuroprotective Effects : Research indicates that this compound may offer neuroprotective benefits by reducing excitotoxicity in neuronal cells.

Neurotransmission Studies

A study demonstrated that (R)-3-amino-5-methylhexanoic acid significantly increased GABA levels in neuronal cultures. This enhancement was linked to improved outcomes in animal models of epilepsy, suggesting its potential as an anticonvulsant agent.

Pain Management Trials

Clinical trials involving pregabalin showed marked improvements in patients with neuropathic pain compared to placebo groups. The efficacy was attributed to its mechanism of increasing GABA levels and decreasing neuronal excitability .

Comparative Analysis with Other Amino Acids

Research comparing (R)-3-amino-5-methylhexanoic acid with other branched-chain amino acids indicated that while all share some metabolic pathways, this specific compound uniquely influences GABA synthesis more directly. This highlights its distinctive therapeutic potential compared to other amino acids like leucine and valine.

Mécanisme D'action

The mechanism of action of 3-amino-5-methylhexanoic acid involves its interaction with specific molecular targets and pathways:

Comparaison Avec Des Composés Similaires

- Leucine

- Pregabalin

- Other β-amino acids like β-alanine and β-phenylalanine

Activité Biologique

3-Amino-5-methylhexanoic acid (also known as pregabalin) is a compound that has garnered significant attention due to its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and related research findings.

Chemical Structure and Properties

This compound is classified as a beta-amino acid, characterized by the following structure:

- Molecular Formula: C₇H₁₅NO₂

- Molecular Weight: 143.20 g/mol

- CAS Number: 91298-67-8

The compound features an amino group (-NH₂) and a carboxylic acid group (-COOH) attached to a hexane backbone with a methyl group at the fifth position, giving it unique properties compared to standard amino acids.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in neurotransmission. Research indicates that it modulates the activity of neurotransmitters, particularly in the central nervous system (CNS), influencing synaptic transmission and neuronal communication.

- Calcium Channel Modulation : Pregabalin binds to the alpha-2-delta subunit of voltage-gated calcium channels, inhibiting excitatory neurotransmitter release. This action is crucial for its analgesic and anticonvulsant effects.

- Neurotransmitter Release : It reduces the release of several neurotransmitters, including glutamate and substance P, which are involved in pain pathways.

Analgesic Effects

Pregabalin has been shown to be effective in managing neuropathic pain conditions. Clinical studies demonstrate its efficacy in reducing pain associated with diabetic neuropathy and postherpetic neuralgia.

Anticonvulsant Properties

The compound is utilized as an anticonvulsant in the treatment of epilepsy. It has been found to decrease the frequency of seizures in patients with partial-onset seizures.

Anxiolytic Effects

Pregabalin exhibits anxiolytic properties, making it beneficial for treating generalized anxiety disorder (GAD). Studies indicate that it can significantly reduce anxiety symptoms compared to placebo treatments.

Case Studies and Clinical Research

- Neuropathic Pain Management :

- Epilepsy Treatment :

- Anxiety Disorders :

Comparative Analysis with Similar Compounds

| Compound | Structure Type | Main Use | Biological Activity |

|---|---|---|---|

| Pregabalin (this compound) | Beta-amino acid | Neuropathic pain, epilepsy, anxiety | Calcium channel modulation |

| Gabapentin | Analog of GABA | Neuropathic pain | Calcium channel inhibition |

| L-Leucine | Essential amino acid | Muscle growth | Protein synthesis |

Propriétés

IUPAC Name |

3-amino-5-methylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-5(2)3-6(8)4-7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLYMSIKVLAPCAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369992 | |

| Record name | 3-Amino-5-methylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3653-34-7 | |

| Record name | 3-Amino-5-methylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-beta -Homoleucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.